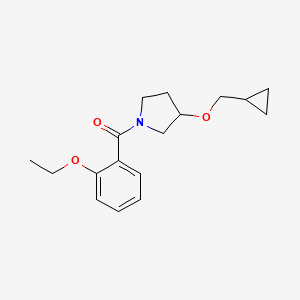![molecular formula C16H18N4O2 B2979596 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole CAS No. 2097911-96-9](/img/structure/B2979596.png)
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups and rings, including a benzofuran, a pyrrolidine, and a 1,2,3-triazole .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different part of the molecule. For example, the benzofuran could be synthesized via a cyclization reaction , and the triazole could be introduced via a click reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzofuran and pyrrolidine rings will contribute to the rigidity of the molecule, while the carbonyl and triazole groups could be involved in hydrogen bonding .Scientific Research Applications
Benzofuran Derivatives in Therapeutic Applications
Neurological Disorders : Compounds with benzofuran structures have been explored for their potential in treating neurological conditions. For instance, the deposition of alpha-synuclein, a protein associated with multiple system atrophy, has been visualized in vivo using a benzofuran derivative, indicating potential applications in diagnosing and assessing the progression of neurological disorders (Kikuchi et al., 2010).
Antifungal Therapy : Long-term therapy with triazole antifungals, a class including compounds with triazole rings, has been associated with peripheral neuropathy in patients, highlighting the need for monitoring and potential dose adjustments during chronic treatment (Baxter et al., 2011).
Safety and Pharmacokinetics
Toxicological Profiles : The study of novel psychoactive substances, including benzofuran derivatives, has shown acute toxicity profiles similar to known psychoactive drugs, underscoring the importance of understanding the toxicological implications of these compounds in human health (Hofer et al., 2017).
Drug Interactions : Investigations into the interactions between compounds like 4-methylpyrazole (a triazole derivative) and ethanol have revealed mutual inhibitory effects on their metabolism, indicating potential clinical implications for patients with co-exposure to similar compounds and alcohol (Jacobsen et al., 1996).
Environmental Exposure
- Pesticide Exposure : Research on the environmental exposure of children to organophosphorus and pyrethroid pesticides, which share structural features with triazole and benzofuran derivatives, emphasizes the significance of monitoring and regulating the use of such chemicals to minimize potential health risks (Babina et al., 2012).
Future Directions
properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19-10-14(17-18-19)16(21)20-6-4-13(9-20)11-2-3-15-12(8-11)5-7-22-15/h2-3,8,10,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDZUPJLKMZZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2979516.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2979517.png)
![(3-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpropyl)amine dihydrochloride](/img/structure/B2979520.png)
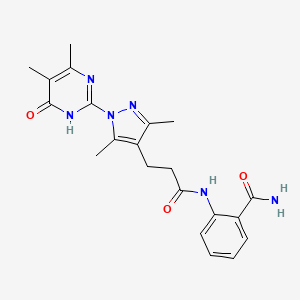
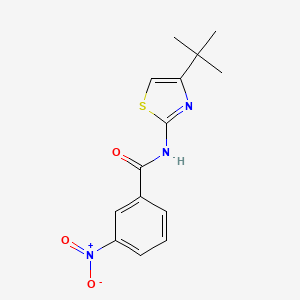
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979524.png)
![4-ethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2979525.png)
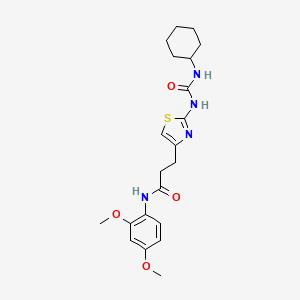
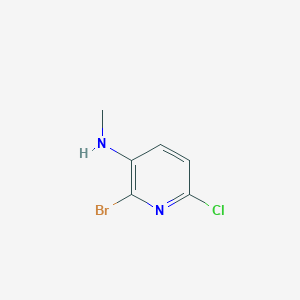
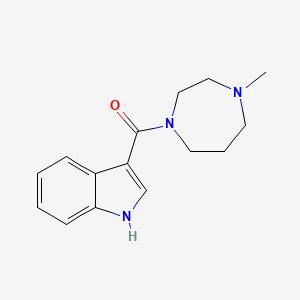
![N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2979530.png)
![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)
![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)
